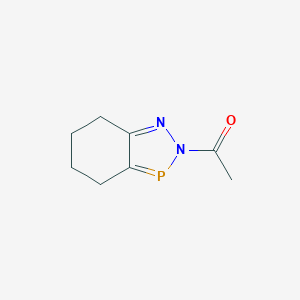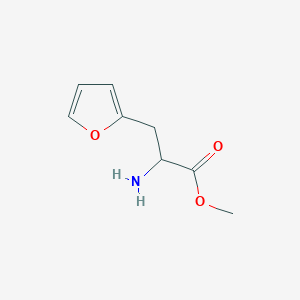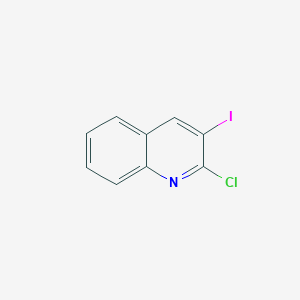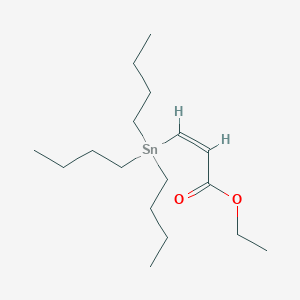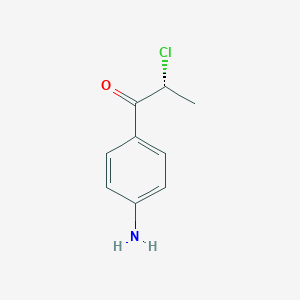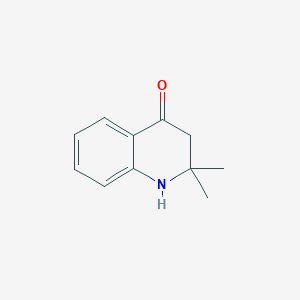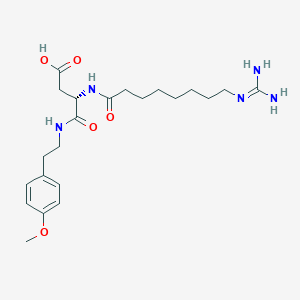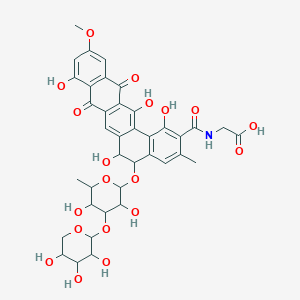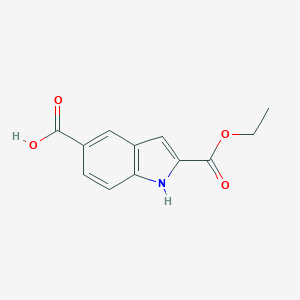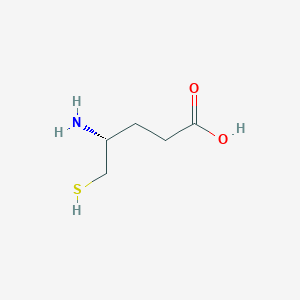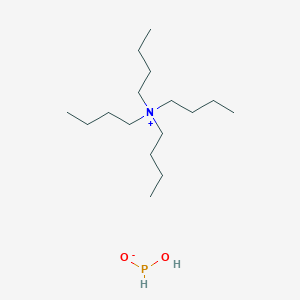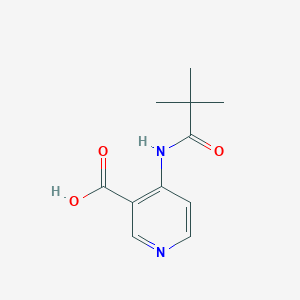
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves catalytic reactions or condensation processes. For instance, 4-(Dimethylamino)pyridine is used as a catalyst for iodolactonisation reactions of unsaturated carboxylic acids, suggesting that similar catalytic methods could potentially be applied to synthesize derivatives of pyridine carboxylic acids . Additionally, the synthesis of novel pyrrole-2-carboxylate derivatives is described, which involves condensation reactions, indicating that the synthesis of pyridine carboxylic acid derivatives might also involve such methods .
Molecular Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to predict the molecular structure and properties of pyridine derivatives. These studies provide insights into the molecular geometry, electronic transitions, and vibrational modes of the compounds . For example, the molecular structure and spectroscopic properties of a novel ethyl pyrrole-2-carboxylate derivative were characterized using DFT and Atoms in Molecules (AIM) theory .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by various substituents on the pyridine ring. Studies on related compounds have shown that they can participate in charge transfer interactions, which are significant for their antibacterial properties . Moreover, the presence of functional groups like carboxylate can lead to the formation of hydrogen bonds and other non-covalent interactions, which are crucial in the formation of dimers and crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their spectroscopic characteristics, thermal behavior, and biological activities, are often investigated using a combination of experimental techniques and theoretical calculations. For instance, the antibacterial activities of pyridine-2-carboxylic acid derivatives were assessed, and their interactions with DNA were analyzed through molecular docking simulations . The thermal analysis of copper(II)-pyridine-2,5-dicarboxylate complexes revealed the stages of decomposition and the final products .
Scientific Research Applications
Application 1: Catalyst for Synthesis of Pyrano[3,2-b]pyranone Derivatives
- Summary of the Application : Pyridine-4-carboxylic acid (PYCA) functionalized Fe3O4 nanoparticles are used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .
- Methods of Application : The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
- Results or Outcomes : This protocol is environmentally friendly, simple, high yielding, and short in reaction time. The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .
Application 2: Synthesis of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Summary of the Application : Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization .
- Methods of Application : Three newly prepared complexes were created, including a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct (1) and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate (2), and pyridinium-4-carboxylic acid hydrogen squarate (3) .
- Results or Outcomes : The structures optimized at the APF-D/6-311++G (d,p) level of theory showed no proton migration between the acid molecules (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .
Application 3: Synthesis of 4H-Pyran Derivatives
- Summary of the Application : The synthesis of 4H-pyran derivatives has attracted great interest because many of them have useful biological and pharmacological properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Some 2-amino-4H-pyrans can also be used as photoactive materials .
Application 4: Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of the Application : Pyridine-2-carboxylic acid (P2CA) was used as a green and efficient catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes : This newly designed protocol very quickly constructed products conventionally under milder conditions .
Safety And Hazards
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGXHDOYHCDENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381523 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
CAS RN |
125867-31-4 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

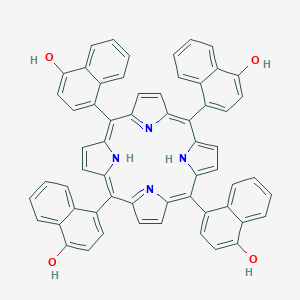
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
